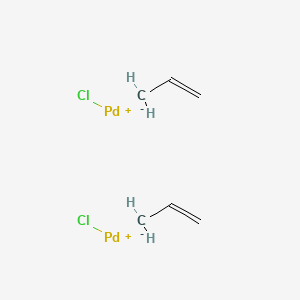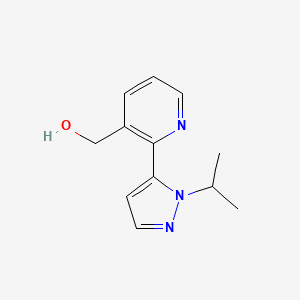
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol
Descripción general
Descripción
“(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” is a compound that has been mentioned in patents and scientific literature . It is also referred to as “Compound 1” in some documents . This compound is used in the formulation of high strength/high drug load tablets . It has been found useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .
Synthesis Analysis
The synthesis of “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” involves complex chemical processes . The details of these processes are often proprietary and are described in patents .Molecular Structure Analysis
The molecular structure of “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” is complex and involves several heterocyclic compounds . The compound contains a pyrazole ring attached to a pyridine ring via a methanol group .Chemical Reactions Analysis
The chemical reactions involving “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” are complex and involve several steps . These reactions are often carried out under controlled conditions to ensure the correct formation of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” are important for its use in pharmaceutical formulations . For example, the compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .Direcciones Futuras
Propiedades
Número CAS |
1446321-93-2 |
|---|---|
Nombre del producto |
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol |
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-9(2)15-11(5-7-14-15)12-10(8-16)4-3-6-13-12/h3-7,9,16H,8H2,1-2H3 |
Clave InChI |
FXKDDCBFUOGTQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

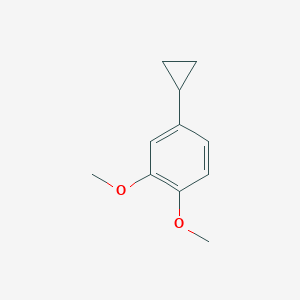
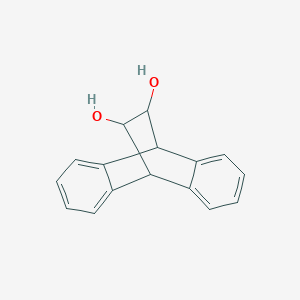
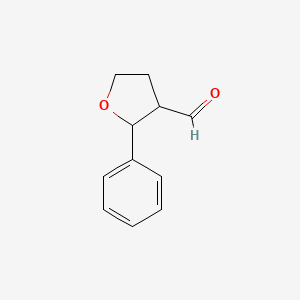
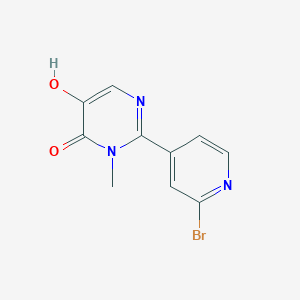
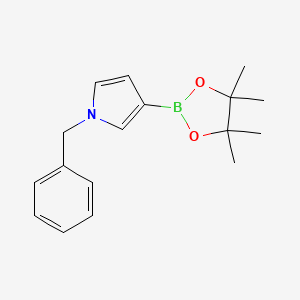
![2-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8801870.png)
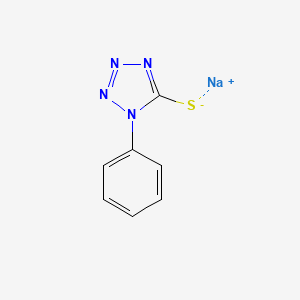
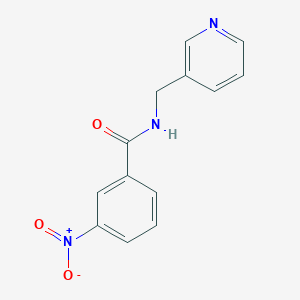
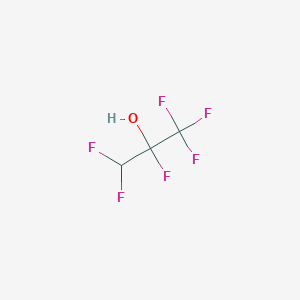
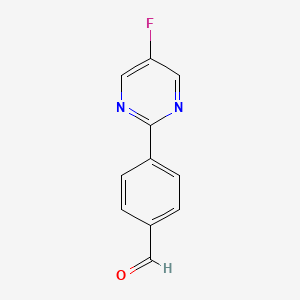
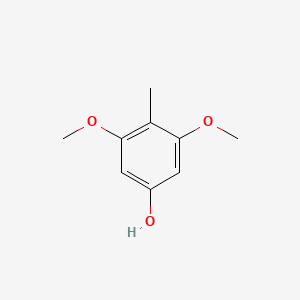
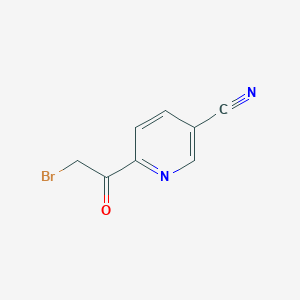
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B8801924.png)
